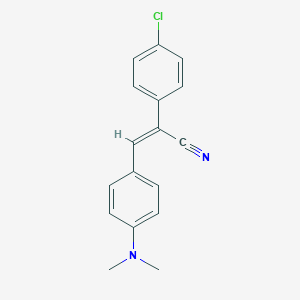
p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Dimethylaminobenzylidene-p-chlorophenylacetonitrile, also known as DMABN, is a chemical compound that is widely used in scientific research. It is a yellow to orange crystalline powder that is insoluble in water but soluble in organic solvents. DMABN is a Schiff base derivative that is synthesized by the reaction of p-chlorobenzaldehyde and p-dimethylaminobenzylamine. This compound has been extensively studied for its unique properties and applications in various fields of science.
Mecanismo De Acción
The mechanism of action of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is not well understood. However, it is believed that the compound interacts with the hydrophobic regions of biological membranes, leading to changes in membrane properties. This property makes it useful in studying the properties of biological membranes and their interactions with other molecules.
Efectos Bioquímicos Y Fisiológicos
P-Dimethylaminobenzylidene-p-chlorophenylacetonitrile has been shown to have no significant biochemical or physiological effects on living organisms. It is not toxic to cells and does not affect cell viability or proliferation. However, it is important to note that p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile should be handled with care as it is a chemical compound and can be hazardous if not handled properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is its fluorescent properties. It can be used as a probe for studying the properties of biological membranes and their interactions with other molecules. However, one of the limitations of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is its solubility. It is insoluble in water, which makes it difficult to use in aqueous solutions. Another limitation is its stability. p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is sensitive to light and air, which can affect its properties over time.
Direcciones Futuras
There are several future directions for the use of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile in scientific research. One area of interest is the use of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile in drug delivery systems. p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile can be used as a fluorescent probe to study the properties of liposomes and other drug delivery vehicles. Another area of interest is the use of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile in studying the properties of biological membranes, such as the role of lipids in membrane structure and function. Additionally, p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile can be used in the development of new imaging techniques for studying biological systems.
Conclusion:
In conclusion, p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is a unique chemical compound that has many applications in scientific research. Its fluorescent properties make it useful in various applications such as fluorescent labeling, microscopy, and imaging. p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile has been extensively studied for its properties and applications in various fields of science. There are several future directions for the use of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile in scientific research, including drug delivery systems, studying the properties of biological membranes, and developing new imaging techniques.
Métodos De Síntesis
The synthesis of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile involves the reaction of p-chlorobenzaldehyde and p-dimethylaminobenzylamine in the presence of a catalyst. The reaction takes place in an organic solvent such as ethanol or methanol, and the product is obtained as a yellow to orange crystalline powder. The yield of the reaction depends on the concentration of the reactants, reaction temperature, and reaction time.
Aplicaciones Científicas De Investigación
P-Dimethylaminobenzylidene-p-chlorophenylacetonitrile has been widely used in scientific research due to its unique properties. It is a fluorescent compound that emits yellow-green fluorescence when excited by ultraviolet light. This property makes it useful in various applications such as fluorescent labeling, microscopy, and imaging. p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile has also been used as a probe for studying the properties of micelles, liposomes, and other biological membranes.
Propiedades
Número CAS |
2958-46-5 |
|---|---|
Nombre del producto |
p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile |
Fórmula molecular |
C17H15ClN2 |
Peso molecular |
282.8 g/mol |
Nombre IUPAC |
(Z)-2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H15ClN2/c1-20(2)17-9-3-13(4-10-17)11-15(12-19)14-5-7-16(18)8-6-14/h3-11H,1-2H3/b15-11+ |
Clave InChI |
JYSGNKFGNNTQNO-RVDMUPIBSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl |
SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



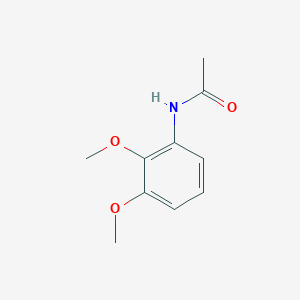
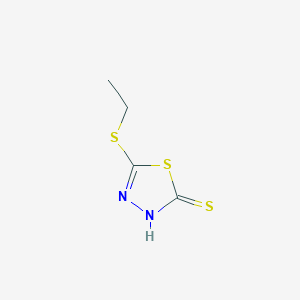
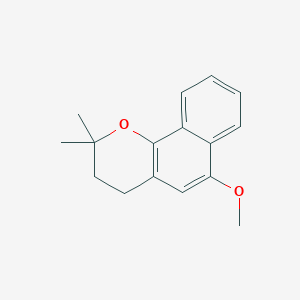
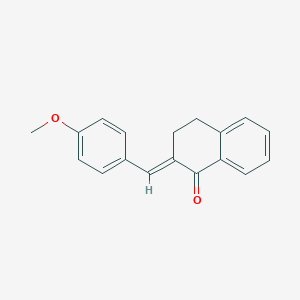
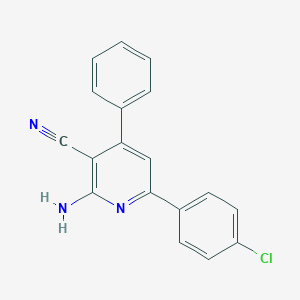
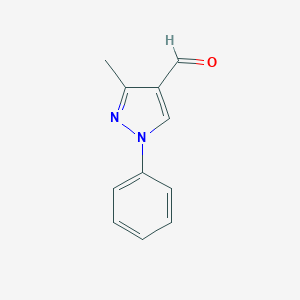
![2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide](/img/structure/B184645.png)

![2-Chloro-6-fluorobenzo[d]oxazole](/img/structure/B184648.png)

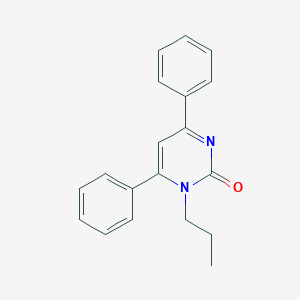
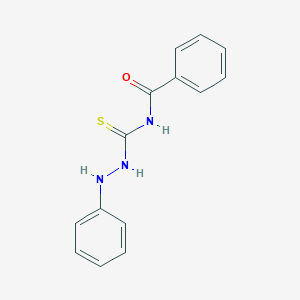
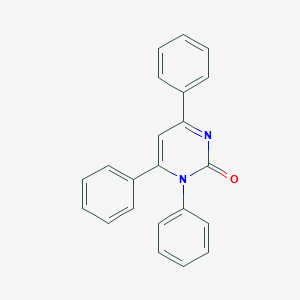
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)